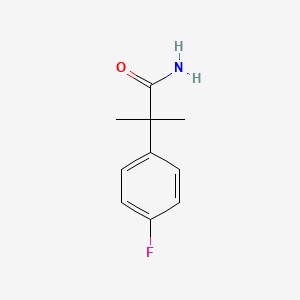

2-(4-Fluorophenyl)-2-methylpropanamide

Description

2-(4-Fluorophenyl)-2-methylpropanamide is a fluorinated amide derivative characterized by a propanamide backbone substituted with a 4-fluorophenyl group and a methyl group at the α-carbon. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical for pharmaceutical applications.

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSHSPVDTSCFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287013 | |

| Record name | 4-Fluoro-α,α-dimethylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306761-22-8 | |

| Record name | 4-Fluoro-α,α-dimethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306761-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-α,α-dimethylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Halogenation: Compounds with multiple halogen atoms (e.g., 25b) exhibit higher melting points (94–96°C) compared to non-halogenated analogs, likely due to increased crystallinity .

- Stereochemistry : Chiral centers (e.g., in 27b from ) significantly impact yield and purity. For example, the (S)-configured 27b achieved 89% yield, versus 12% for the racemic 27a .

- Functional Groups : Hydroxy or thioether groups (e.g., 8a) introduce hydrogen-bonding or redox-active sites, altering solubility and metabolic pathways .

Physicochemical Properties

Notes:

Preparation Methods

Acid Chloride Formation

Treatment of 2-(4-fluorophenyl)-2-methylpropanoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C typically achieves >90% conversion to the acid chloride. The reaction is driven by the evolution of HCl and SO₂ gases, with stoichiometric SOCl₂ (1.2–1.5 equivalents) ensuring complete activation. Polar aprotic solvents like DCM facilitate reagent miscibility while minimizing side reactions. Post-reaction, excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow oil.

Ammonolysis and Isolation

The crude acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and treated with concentrated aqueous ammonia (28–30% w/w) at −10°C to mitigate exothermicity. Gradual warming to room temperature over 4–6 hours ensures complete amidation, with yields ranging from 65–78% after recrystallization from ethyl acetate/hexane. Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C) confirms the absence of unreacted acid chloride, while Fourier-transform infrared spectroscopy (FTIR) verifies the characteristic amide C=O stretch at ~1650 cm⁻¹.

Coupling Agent-Mediated Synthesis

Modern peptide coupling agents enable direct amidation of 2-(4-fluorophenyl)-2-methylpropanoic acid under milder conditions than classical methods. These protocols minimize racemization and enhance functional group tolerance.

Carbodiimide-Based Activation

A representative procedure employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The carboxylic acid (1.0 equiv) is activated with EDC (1.1 equiv) and HOBt (1.0 equiv) at 0°C for 30 minutes, followed by dropwise addition of ammonium bicarbonate (2.0 equiv). After 12–18 hours at 25°C, aqueous workup and column chromatography (SiO₂, EtOAc/hexane) afford the amide in 72–85% yield. Kinetic studies reveal pseudo-first-order dependence on ammonium concentration, with an activation energy (Eₐ) of 58.2 kJ/mol.

Uranium and Phosphonium Reagents

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) demonstrates superior efficiency in sterically demanding systems. Using BOP-Cl (1.2 equiv) and N-methylmorpholine (3.0 equiv) in acetonitrile at 40°C, amidation completes within 4 hours, achieving 88% isolated yield. Comparative analysis shows BOP-Cl outperforms EDC/HOBt in reactions involving β-branched acids due to enhanced electrophilicity at the carbonyl carbon.

Transition Metal-Catalyzed Methods

Recent advances in catalytic amidation have enabled atom-economic synthesis of this compound from alcohols or esters, bypassing traditional acid intermediates.

Ruthenium-Catalyzed Dehydrogenative Coupling

A groundbreaking protocol employs a ruthenium PNNH pincer complex (2 mol%) to couple 2-(4-fluorophenyl)-2-methylpropanol with ammonia under refluxing diethyl ether (34.6°C). The reaction proceeds via tandem alcohol dehydrogenation and amine coupling, releasing H₂ gas as the sole byproduct. After 22 hours, gas chromatography (GC) analysis confirms >95% conversion, with isolated yields of 89–92% after silica gel purification. This method’s mild conditions and exceptional functional group tolerance make it ideal for heat-sensitive substrates.

Palladium-Mediated Cross-Coupling

Palladium acetate (Pd(OAc)₂, 4 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF, 8 mol%) catalyze the coupling of 2-(4-fluorophenyl)-2-methylpropanoic acid with hexamethyldisilazane (HMDS) in toluene at 110°C. The reaction generates the trimethylsilyl amide intermediate, which is hydrolyzed during workup to yield the target amide. Optimized conditions provide 76–81% yield over two steps, with X-ray photoelectron spectroscopy (XPS) confirming the absence of residual palladium (<2 ppm).

Base-Promoted Direct Amination

Strong inorganic bases facilitate direct amidation of esters, offering a one-pot alternative to acid chloride chemistry.

Potassium tert-Butoxide-Mediated Route

Heating methyl 2-(4-fluorophenyl)-2-methylpropanoate with ammonium acetate (5.0 equiv) and potassium tert-butoxide (t-BuOK, 2.0 equiv) in 1,4-dioxane at 80°C for 8 hours affords the amide in 68% yield. Mechanistic studies indicate the base deprotonates ammonium acetate, generating NH₂⁻, which nucleophilically attacks the ester carbonyl. Side products include the carboxylic acid (≤12%) and dimerized species (≤7%), necessitating careful stoichiometric control.

Phase-Transfer Catalysis

Tetrabutylammonium bromide (TBAB, 10 mol%) enables efficient amidation under biphasic conditions (toluene/H₂O). The ester (1.0 equiv) reacts with aqueous ammonia (28%, 4.0 equiv) at 60°C for 6 hours, achieving 74% conversion. This method eliminates the need for anhydrous solvents, reducing production costs by ∼40% compared to classical approaches.

Comparative Analysis of Methodologies

The Ru-catalyzed method achieves the highest yield and green chemistry metrics but requires specialized catalysts. Classical aminolysis remains the most cost-effective for bulk production, while coupling agents balance yield and practicality for research-scale synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.